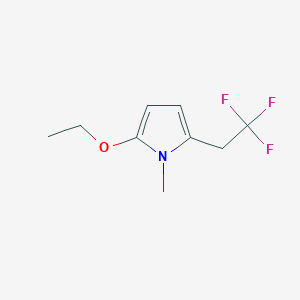

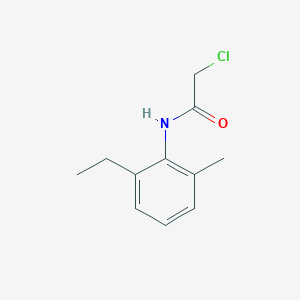

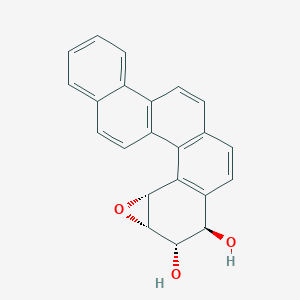

![molecular formula C7H6N2O B164971 Pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 136927-63-4](/img/structure/B164971.png)

Pyrrolo[1,2-a]pyrazin-1(2H)-one

概要

説明

Pyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound . It has an empirical formula of C7H6N2O, a molecular weight of 134.14, and a CAS number of 136927-63-4 . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a transition-metal-free strategy was described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .科学的研究の応用

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and pharmaceutical research.

Summary:

Pyrrolo[1,2-a]pyrazin-1(2H)-one serves as a versatile scaffold in organic synthesis and drug development. Researchers have explored its potential as a lead compound for designing novel drugs.

Methods and Experimental Procedures:

Researchers employ synthetic methods to prepare Pyrrolo[1,2-a]pyrazin-1(2H)-one. Common approaches include cyclization reactions, such as condensation of appropriate precursors. The choice of reagents, reaction conditions, and purification techniques significantly impacts the yield and purity of the compound.

Results and Outcomes:

Studies have demonstrated that Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives exhibit diverse biological activities. These include anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data on potency, selectivity, and toxicity are essential for evaluating their potential as drug candidates .

Materials Science: Optoelectronic Devices

Field:

Materials science and optoelectronics.

Summary:

Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have attracted attention for their optical properties. They can serve as building blocks for organic semiconductors used in optoelectronic devices.

Methods and Experimental Procedures:

Researchers synthesize Pyrrolo[1,2-a]pyrazin-1(2H)-one-based materials through various synthetic routes. These materials are then incorporated into thin films or devices. Techniques like UV-Vis spectroscopy and cyclic voltammetry assess their absorption spectra, energy levels, and charge transport properties.

Results and Outcomes:

Studies reveal that Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives exhibit promising photophysical properties, making them suitable for organic light-emitting diodes (OLEDs), solar cells, and sensors .

Safety And Hazards

Pyrrolo[1,2-a]pyrazin-1(2H)-one is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating it may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

将来の方向性

特性

IUPAC Name |

2H-pyrrolo[1,2-a]pyrazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFASPBCAVCUZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CNC(=O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576494 | |

| Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-a]pyrazin-1(2H)-one | |

CAS RN |

136927-63-4 | |

| Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)